

physical and chemical properties of 6-methyl-3-Pyridineethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *6-methyl-3-Pyridineethanol*

Cat. No.: *B032638*

[Get Quote](#)

An In-depth Technical Guide to 6-Methyl-3-Pyridineethanol

This guide provides a comprehensive overview of the physical and chemical properties of **6-methyl-3-pyridineethanol**, a key building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.

Introduction

6-Methyl-3-pyridineethanol, also known as 2-(6-methylpyridin-3-yl)ethanol, is a substituted pyridine derivative with significant applications in the synthesis of complex organic molecules. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a modifiable pyridine ring, makes it a versatile intermediate in the development of pharmaceutical agents and other fine chemicals. The pyridine moiety is a common scaffold in numerous approved drugs, and the introduction of a methyl group and an ethanol side chain allows for fine-tuning of steric and electronic properties, as well as providing a handle for further chemical transformations.

Part 1: Physicochemical Properties

A thorough understanding of the physicochemical properties of **6-methyl-3-pyridineethanol** is essential for its effective use in research and development. The following table summarizes its key physical and chemical characteristics.

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ NO	--INVALID-LINK--[1]
Molecular Weight	137.18 g/mol	--INVALID-LINK--[1]
CAS Number	100189-17-1	--INVALID-LINK--[1]
Appearance	Yellow Solid	--INVALID-LINK--[2]
Melting Point	38 °C	--INVALID-LINK--[2]
Boiling Point	103 °C at 2 Torr	--INVALID-LINK--[2]
Density (Predicted)	1.061 ± 0.06 g/cm ³	--INVALID-LINK--[2]
pKa (Predicted)	14.61 ± 0.10	--INVALID-LINK--[2]
XLogP3 (Predicted)	0.8	--INVALID-LINK--[3]
Hydrogen Bond Donor Count	1	--INVALID-LINK--[3]
Hydrogen Bond Acceptor Count	2	--INVALID-LINK--[3]
Rotatable Bond Count	2	--INVALID-LINK--[3]

Solubility Profile:

While extensive experimental solubility data is not readily available in the public domain, based on its structure, **6-methyl-3-pyridineethanol** is expected to be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[4][5] Its solubility in water is likely to be moderate due to the presence of the polar hydroxyl group and the nitrogen atom in the pyridine ring, which can participate in hydrogen bonding. However, the presence of the aromatic ring and the methyl group may limit its aqueous solubility compared to smaller, more polar molecules.

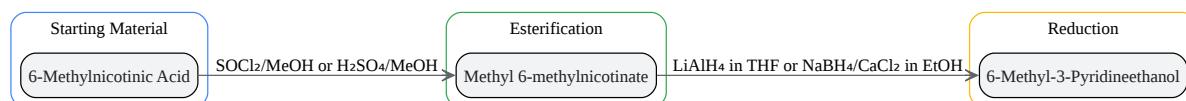
Part 2: Chemical Structure and Reactivity

The chemical behavior of **6-methyl-3-pyridineethanol** is dictated by the interplay of its constituent functional groups: the pyridine ring and the primary alcohol.

Caption: Chemical structure of **6-methyl-3-Pyridineethanol**.

Reactivity of the Pyridine Ring:

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom.^[1] This generally makes it less susceptible to electrophilic aromatic substitution compared to benzene, and when such reactions do occur, they typically proceed at the 3- and 5-positions. Conversely, the ring is more susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions.^[1] The presence of the electron-donating methyl group at the 6-position can influence the regioselectivity of these reactions.


Reactivity of the Hydroxyl Group:

The primary alcohol functional group is a versatile site for chemical modification. It can undergo a variety of reactions, including:

- Oxidation: To form the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used.
- Esterification: Reaction with carboxylic acids or their derivatives to form esters.
- Etherification: Conversion to ethers, for example, through the Williamson ether synthesis.
- Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) to facilitate substitution reactions.^[6]

Part 3: Synthesis

A plausible synthetic route to **6-methyl-3-pyridineethanol** can be adapted from known procedures for similar compounds. One common approach involves the reduction of a corresponding carboxylic acid or ester derivative.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 2. 6-Methyl-3-pyridineethanol | 100189-17-1 [amp.chemicalbook.com]
- 3. 6-methyl-3-Pyridineethanol | C8H11NO | CID 13566816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Pyridinemethanol, 6-Fluoro-2-Methyl- | Properties, Uses, Safety Data, Synthesis & Supplier Info - Advanced Chemical Reference [pipzine-chem.com]
- 5. research.nu.edu.kz [research.nu.edu.kz]
- 6. Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 6-methyl-3-Pyridineethanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b032638#physical-and-chemical-properties-of-6-methyl-3-pyridineethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com